molecular formula C25H23NO4 B2510160 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid CAS No. 2230807-62-0

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid

Cat. No.: B2510160
CAS No.: 2230807-62-0
M. Wt: 401.462
InChI Key: XNRWXOLCHXHLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves several steps. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research in various scientific fields .

Biological Activity

3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound characterized by its complex structure and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses based on the available literature.

Structural Overview

The compound is defined by the following structural features:

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.48 g/mol
  • SMILES Notation : CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures have demonstrated various pharmacological activities, including:

  • Antiproliferative Activity : Some fluorenone derivatives exhibit significant antiproliferative effects, acting as inhibitors of type I topoisomerase, which is crucial in cancer therapy .
  • Antioxidant Properties : Fluorenone derivatives have also been reported to possess potent antioxidant activity, contributing to their therapeutic potential .
  • Antibacterial and Antifungal Activity : The structural moieties present in these compounds suggest potential antibacterial and antifungal properties .

While specific mechanisms for this compound remain largely unexplored, its role in peptide synthesis implies that its biological effects will depend on the final peptide's structure and interactions with biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in protecting amino acids during coupling reactions, facilitating the formation of biologically active peptides.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Acids : The Fmoc group protects the amino group during peptide synthesis.
  • Coupling Reactions : The protected amino acids are coupled to form peptide bonds.
  • Deprotection : The Fmoc group is removed to yield the final peptide product.

This multi-step process allows for the introduction of various functional groups tailored for specific applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of fluorenone derivatives in various biological assays:

  • A study demonstrated that certain fluorenone derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation at concentrations as low as 50 µM .
  • Interaction studies using bioassays have shown that these compounds can effectively bind to target proteins, suggesting potential therapeutic pathways .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+416.18562201.7
[M+Na]+438.16756213.3
[M+NH4]+433.21216208.4
[M+K]+454.14150207.7
[M-H]-414.17106205.6

Properties

IUPAC Name

3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-13-17-7-1-2-8-18(17)15-26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRWXOLCHXHLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.